molecular formula C7H6Cl2N2O B13005585 3,5-Dichloro-1-cyclopropylpyrazin-2(1H)-one

3,5-Dichloro-1-cyclopropylpyrazin-2(1H)-one

Cat. No.: B13005585
M. Wt: 205.04 g/mol
InChI Key: OONPXCIYXUIOKS-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-cyclopropylpyrazin-2(1H)-one is a chemical compound that belongs to the class of pyrazinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1-cyclopropylpyrazin-2(1H)-one typically involves the following steps:

    Formation of the pyrazinone ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of chlorine atoms: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Cyclopropyl group addition: This step may involve the use of cyclopropyl halides or other cyclopropylating agents.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1-cyclopropylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using reagents like sodium hydroxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1-cyclopropylpyrazin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The presence of chlorine atoms and the cyclopropyl group may enhance its binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropyrazin-2(1H)-one: Lacks the cyclopropyl group, which may affect its chemical properties and biological activities.

    1-Cyclopropylpyrazin-2(1H)-one: Lacks the chlorine atoms, potentially altering its reactivity and applications.

Uniqueness

3,5-Dichloro-1-cyclopropylpyrazin-2(1H)-one is unique due to the combination of chlorine atoms and a cyclopropyl group in its structure. This combination may confer distinct chemical properties, such as increased stability or reactivity, and unique biological activities.

Properties

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

3,5-dichloro-1-cyclopropylpyrazin-2-one

InChI

InChI=1S/C7H6Cl2N2O/c8-5-3-11(4-1-2-4)7(12)6(9)10-5/h3-4H,1-2H2

InChI Key

OONPXCIYXUIOKS-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(N=C(C2=O)Cl)Cl

Origin of Product

United States

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